molecular formula C12H10N2O2 B178440 2-(1-Methoxycarbonylindol-3-yl)acetonitrile CAS No. 115610-85-0

2-(1-Methoxycarbonylindol-3-yl)acetonitrile

Cat. No.: B178440
CAS No.: 115610-85-0
M. Wt: 214.22 g/mol
InChI Key: TXQDKALLAHDYAF-UHFFFAOYSA-N
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Description

2-(1-Methoxycarbonylindol-3-yl)acetonitrile: is an organic compound with the molecular formula C12H10N2O2 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a methoxycarbonyl group and a nitrile group attached to the indole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxycarbonylindol-3-yl)acetonitrile typically involves the reaction of indole derivatives with appropriate reagents to introduce the methoxycarbonyl and nitrile groups. One common method involves the reaction of indole-3-acetonitrile with methyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methoxycarbonylindol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(1-Methoxycarbonylindol-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-(1-Methoxycarbonylindol-3-yl)acetonitrile is unique due to the presence of both the methoxycarbonyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 3-(cyanomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)14-8-9(6-7-13)10-4-2-3-5-11(10)14/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQDKALLAHDYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=C(C2=CC=CC=C21)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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